Home > Products > Screening Compounds P62433 > 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid - 90771-19-0

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Catalog Number: EVT-3437205
CAS Number: 90771-19-0
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound belonging to the class of quinoline derivatives, specifically characterized by its unique structure that includes a methyl group, a carbonyl group, and a carboxylic acid functional group. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial properties.

Source

The synthesis and characterization of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid have been documented in various scientific studies and patents. Notably, it is often synthesized as an intermediate in the production of more complex quinolone derivatives, which are used in pharmaceuticals .

Classification

This compound can be classified as:

  • Chemical Class: Quinoline derivatives
  • Functional Groups: Ketone (carbonyl), carboxylic acid
  • Potential Applications: Antimicrobial agents, pharmaceutical intermediates
Synthesis Analysis

Methods

The synthesis of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves several key steps:

  1. Formation of Intermediate Compounds: The initial step often involves the reaction of ortho-toluidine with ethyl malonate under heating conditions to form an intermediate compound.
  2. Cyclization Reaction: The intermediate is then subjected to cyclization using a catalyst such as 2-chlorobenzoic acid under microwave irradiation, facilitating the formation of the quinoline structure.
  3. Final Product Formation: The final compound is obtained by treating the cyclized product with hydrazine hydrate in dimethylformamide, followed by recrystallization from ethanol to purify the product .

Technical Details

The synthesis typically yields a white powder with specific melting points and infrared spectroscopy data indicating the presence of characteristic functional groups. For example, yields can range from 50% to 75%, depending on the specific reaction conditions employed .

Molecular Structure Analysis

Structure

The molecular structure of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be represented as follows:

C12H11N2O3\text{C}_{12}\text{H}_{11}\text{N}_2\text{O}_3

Data

Key structural features include:

  • Molecular Weight: Approximately 223.23 g/mol
  • Melting Point: Reports indicate melting points around 266.5 - 267.8°C for related compounds .
  • Bond Angles and Lengths: The crystal structure analysis reveals typical bond lengths and angles consistent with fused ring systems found in quinolines.
Chemical Reactions Analysis

Reactions

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Reduction: The ketone functionality may be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atom may participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Technical Details

These reactions are significant for modifying the compound's biological activity or enhancing its solubility for pharmaceutical applications .

Mechanism of Action

Process

The mechanism of action for compounds like 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid often involves interaction with bacterial enzymes or DNA synthesis pathways. Quinoline derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Data

Research indicates that modifications on the quinoline core can enhance potency against resistant strains of bacteria, making this class of compounds valuable in developing new antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Can participate in electrophilic aromatic substitution due to the presence of electron-rich aromatic rings.

Relevant data from studies suggest that these properties contribute to its potential application as an antimicrobial agent .

Applications

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific uses:

  • Antimicrobial Research: Investigated for its potential as an antibiotic against various bacterial strains.
  • Pharmaceutical Intermediates: Used in synthesizing more complex quinolone-based drugs aimed at treating infections resistant to conventional antibiotics.

Research continues to explore its efficacy and safety profile in clinical applications .

Introduction to the Structural and Pharmacological Significance of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid represents a strategically designed cinnoline derivative incorporating structural features critical for dual antiviral and antibacterial targeting. Its core consists of a bicyclic nitrogenous aromatic system (cinnoline) fused to a 4-oxo-3-carboxylic acid pharmacophore, with a methyl group enhancing hydrophobic interactions at the 8-position. This configuration emulates key aspects of quinolone antibiotics (e.g., Ciprofloxacin) and HIV integrase strand transfer inhibitors (INSTIs) (e.g., Elvitegravir), positioning it as a versatile scaffold for enzyme inhibition [2] [9]. The 4-oxo-1,4-dihydro moiety enables keto-enol tautomerism, facilitating bidentate metal chelation, while the carboxylic acid provides anionic character for ionic binding. The 8-methyl group augments van der Waals contacts within hydrophobic enzyme pockets, a feature exploited in optimized INSTIs [8] [9].

Structural Analogy to Clinically Relevant Quinolone and Cinnoline Derivatives

The cinnoline core of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid exhibits isosteric equivalence to quinolones, differing primarily in the position of the second nitrogen atom (cinnoline: N2 adjacent to ring fusion; quinoline: N1 distal). This modification preserves the planar aromatic system essential for π-stacking within enzyme active sites while subtly altering electronic distribution and hydrogen-bonding capacity [2] [8]. As illustrated in Table 1, the 4-oxo-3-carboxylic acid motif is a conserved pharmacophore shared with clinically successful quinolone-based INSTIs (Elvitegravir) and antibiotics.

Table 1: Core Structural Comparison of Cinnoline and Relevant Quinolone Derivatives

Compound ClassCore StructureKey Pharmacophoric ElementsClinical/Target Relevance
8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic AcidCinnoline N1-N2 fused benzene4-Oxo, 3-COOH, 8-CH₃HIV IN, Bacterial Topoisomerases (Proposed)
Elvitegravir (Quinolone INSTI)Quinoline N1 fused benzene4-Oxo, 3-COOH, 6/7-SubstituentsFDA-approved HIV Integrase Inhibitor
Ciprofloxacin (Quinolone Antibiotic)Quinoline N1 fused piperazine4-Oxo, 3-COOH, 6-F, N1-CyclopropylDNA Gyrase/Topoisomerase IV Inhibitor

The metal-chelating capacity of the 3-carboxyl-4-hydroxylpyridinone-like motif (enolized form) is critical for inhibiting Mg²⁺-dependent enzymes like HIV integrase (IN) and bacterial type II topoisomerases. Computational modeling confirms that the cinnoline core effectively positions this chelator and the hydrophobic 8-methyl group to engage analogous binding residues as quinolone inhibitors [2] [9]. Furthermore, the planar rigidity of the bicyclic system facilitates intercalation or stacking with DNA bases or aromatic enzyme residues, a mechanism vital for quinolone antibacterial activity and INSTI function [8].

Historical Context in Antiviral and Antibacterial Drug Discovery

The discovery pathway of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives stems from parallel evolution in quinolone chemistry:

  • Antibacterial Era (1960s-1990s): Early quinolones (e.g., Nalidixic Acid) demonstrated that 4-oxo-1,4-dihydroquinoline-3-carboxylic acid inhibits DNA gyrase. Optimizations (fluorination at C6, piperazinyl at C7) yielded fluoroquinolones (Ciprofloxacin). This established the essentiality of the 4-oxo-3-COOH motif for disrupting DNA-enzyme complexes [2].
  • Antiviral Expansion (2000s-Present): Screening quinolone libraries revealed HIV-1 integrase inhibition. Structural refinement focused on:
  • C6/C7 Optimization: Replacing fluoroquinolone’s C6-F/C7-piperazinyl with halobenzyl or pyrazolylmethyl groups (Elvitegravir) enhanced IN ST inhibition and reduced gyrase binding [2].
  • Scaffold Hopping: Exploration beyond quinolone led to cinnolines, retaining the keto-carboxylate but offering distinct electronic and steric profiles. Derivatives like 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid emerged as strategic analogues designed to probe IN sensitivity to nitrogen placement [3] [7].

Table 2: Key Milestones in Quinolone/Cinnoline-Based Drug Development

Time PeriodDevelopmentImpact on Cinnoline Design
1962-1970Nalidixic Acid (1st Gen Quinolone Antibiotic)Validated 4-oxo-3-COOH as core DNA-targeting pharmacophore
1980s-1990sFluoroquinolones (Ciprofloxacin, Levofloxacin)Demonstrated role of C6-F/C7-heterocycle for potency/breadth
2000-2007Quinolone HIV IN Inhibitors Identified (e.g., JTK-303)Confirmed scaffold versatility beyond antibacterial targets
2012Elvitegravir (Quinolone INSTI) FDA-approvedProved clinical viability of optimized 4-oxo-3-COOH scaffold
2015-PresentCinnoline-3-carboxylic Acids Synthesized & ScreenedExplored N-heterocycle variation (cinnoline vs quinoline)

Recent syntheses of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives leverage methodologies developed for analogous quinolones, such as Gould-Jacobs cyclization or microwave-assisted Dieckmann condensations [3] [7]. Biological evaluations often position these cinnolines within broader SAR studies of quinolone-type INSTIs and antibiotics, highlighting their emergent role in scaffold diversification [9].

Rationale for Targeting Retroviral Integrases and Bacterial Enzymes

The mechanistic parallelism between HIV-1 integrase (IN) and bacterial type II topoisomerases (DNA gyrase, topoisomerase IV) underpins the rationale for developing 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid:

  • Metal-Dependent Catalysis: Both enzyme classes require Mg²⁺ ions for phosphodiester bond cleavage/ligation. The keto-carboxylate group of the cinnoline acts as a bidentate chelator, displacing catalytic water molecules and sequestering Mg²⁺ ions within the active site. This directly inhibits the strand transfer step of HIV IN integration and the DNA cleavage step of bacterial topoisomerases [4] [9]. For HIV IN, this aligns with the "two-metal binding" pharmacophore model where inhibitors coordinate the two Mg²⁺ ions in the catalytic core domain (CCD), preventing viral cDNA integration [4] [9].
  • Hydrophobic Pocket Engagement: The 8-methyl group and cinnoline ring system exploit hydrophobic subsites adjacent to the metal-binding center. In HIV IN, this corresponds to the region occupied by host/viral DNA bases or hydrophobic INSTI substituents (e.g., Elvitegravir’s benzyl group). In topoisomerases, it mimics the DNA base pair intercalation site. Enhanced lipophilicity from the 8-methyl group improves penetration into bacterial cells and viral pre-integration complexes [8] [9].
  • Resistance Mitigation Potential: Structural distinctions between cinnolines and quinolones (nitrogen position, electronic profile) may reduce susceptibility to mutations conferring resistance to classical quinolone antibiotics or INSTIs. This offers a strategic avenue for overcoming cross-resistance observed with drugs like Ciprofloxacin (gyrase mutations) or Raltegravir (INI resistance mutations) [9].

The design of 8-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid thus embodies a structure-based approach leveraging conserved mechanistic vulnerabilities across two therapeutically critical enzyme families. Its ongoing evaluation focuses on quantifying inhibitory potency (IC₅₀) against recombinant IN and topoisomerases, cellular antiviral/antibacterial efficacy (EC₅₀/MIC), and resistance profiles relative to quinolone benchmarks [3] [7] [9].

Table 3: Enzyme Targets and Inhibition Mechanisms of 8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Target EnzymeCatalytic FunctionInhibition Mechanism by Cinnoline DerivativeExperimental Evidence
HIV-1 Integrase (IN)Inserts viral DNA into host genome (Strand Transfer)Chelates active site Mg²⁰⁺; Disrupts viral DNA bindingST Inhibition IC₅₀ assays [3] [9]
DNA Gyrase (Bacterial)Introduces negative DNA supercoils (ATP-dependent)Chelates Mg²⁺ in GyrA subunit; Stabilizes DNA cleavage complexSupercoiling/cleavage assays [2]
Topoisomerase IV (Bacterial)Decatenates daughter chromosomesSimilar to Gyrase; Often higher affinity in Gram+ bacteriaDecatenation assays [2]

Properties

CAS Number

90771-19-0

Product Name

8-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

IUPAC Name

8-methyl-4-oxo-1H-cinnoline-3-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-5-3-2-4-6-7(5)11-12-8(9(6)13)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15)

InChI Key

XXMQPFXACFGKAH-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=NN2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.